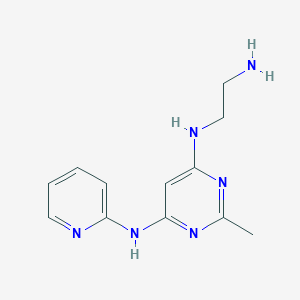

N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C12H16N6 and its molecular weight is 244.302. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of Starbld0032534 are Cyclin-Dependent Kinases (CDKs) and Bruton’s Tyrosine Kinase (BTK) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases . BTK is a key player in B-cell development and function, and its inhibition can be beneficial in treating hyperproliferative diseases .

Mode of Action

Starbld0032534 interacts with its targets by inhibiting their activities. It has been shown to have CDK6 inhibitory activities and BTK inhibitory activity . The compound binds to these kinases, preventing them from performing their normal functions, which can lead to changes in cell proliferation and survival.

Biochemical Pathways

The inhibition of CDKs and BTK by Starbld0032534 affects several biochemical pathways. In the case of CDKs, their inhibition can disrupt the cell cycle, leading to a halt in cell proliferation . For BTK, its inhibition can impact B-cell receptor signaling, which can affect B-cell development and function .

Result of Action

The result of Starbld0032534’s action is a decrease in cell proliferation. This has been demonstrated in studies where the compound showed anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

生物活性

N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine, a pyrimidine derivative with the CAS number 1904122-12-8, has emerged as a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H16N6, with a molecular weight of 244.3 g/mol. Its structural representation can be summarized as follows:

Biological Activity Overview

Pyrimidine derivatives, including the compound in focus, are known for their wide range of biological properties. The following table summarizes key biological activities associated with this compound and related compounds:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown promising results against multiple cancer cell lines. A study reported that certain pyrimidines exhibited IC50 values significantly lower than standard treatments across various cell lines, suggesting potent anticancer activity .

Antifibrotic Properties

The compound has been evaluated for its antifibrotic properties using immortalized rat hepatic stellate cells (HSC-T6). It was found that several derivatives exhibited better anti-fibrotic activities compared to established drugs like Pirfenidone. The mechanism involves the modulation of TGF-β expression and antioxidant properties that mitigate fibrosis .

Anti-Alzheimer’s Effects

In the context of neurodegenerative diseases, the compound has been assessed for its ability to inhibit AChE, an enzyme linked to Alzheimer's disease pathology. Studies indicated that certain pyrimidine derivatives showed significant inhibition rates compared to standard drugs like Donepezil, marking them as potential candidates for further development in Alzheimer's treatment .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays such as DPPH and ABTS. Results indicated that it possesses a higher antioxidant capacity compared to some traditional antioxidants, suggesting its utility in combating oxidative stress-related diseases .

Case Studies

- Cytotoxicity Evaluation : A study conducted on various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects on HepG2 and MCF-7 cell lines. The findings revealed IC50 values indicating substantial cytotoxicity at low concentrations .

- Fibrosis Model Study : In an experimental model assessing liver fibrosis, the compound was tested against thioacetamide-induced fibrosis in rats. Results showed a significant reduction in collagen deposition and TGF-β levels upon treatment with the compound .

科学研究应用

Anti-Fibrotic Activity

Recent studies indicate that derivatives of pyrimidine compounds, including those similar to N4-(2-aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine, exhibit significant anti-fibrotic properties. Research has shown that certain pyrimidine derivatives can inhibit collagen synthesis and reduce fibrosis in liver cells (HSC-T6) more effectively than established drugs like Pirfenidone . This suggests a potential for developing new anti-fibrotic agents.

Anticancer Research

The compound's structure allows for interactions with various biological targets, making it a candidate for anticancer drug development. The pyridine and pyrimidine moieties are known to influence cellular pathways involved in cancer progression . Compounds designed around this scaffold have been evaluated for their effects on tumor cell lines, showing promise in inhibiting growth and inducing apoptosis.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through multi-step chemical reactions that allow for the introduction of various substituents on the pyrimidine ring. This flexibility enables researchers to create a library of derivatives with modified biological activities .

Synthesis Example

A typical synthesis route involves:

- Esterification of nicotinic acid.

- Oxidation to form pyridine N-Oxides.

- Nucleophilic substitution reactions to introduce amino groups.

This synthetic versatility is crucial for exploring structure-activity relationships (SAR) in drug development .

Case Study 1: Anti-Fibrotic Activity Evaluation

In a study aimed at evaluating anti-fibrotic agents, several pyrimidine derivatives were synthesized and tested against HSC-T6 cells. Among them, two compounds demonstrated superior inhibition of collagen expression and hydroxyproline content compared to the standard treatment . This highlights the potential of this compound as a lead compound in anti-fibrotic drug discovery.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of pyrimidine-based compounds similar to this compound. The study found that these compounds could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . This reinforces the compound's potential therapeutic applications in oncology.

化学反应分析

Oxidation Reactions

The aminoethyl group (-NHCH2CH2NH2) undergoes oxidation under controlled conditions. For example:

-

Hydrogen peroxide (H2O2) oxidizes primary amines to nitroso derivatives. In analogous pyrimidine systems, oxidation yields nitroso intermediates that dimerize or rearrange under acidic conditions .

-

mCPBA (meta-chloroperbenzoic acid) facilitates N-oxidation in pyridine rings, as seen in related pyridopyrimidine syntheses .

| Reaction Type | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Amine Oxidation | H2O2 | Nitroso derivative | 60–75% | RT, 12 hrs | |

| N-Oxidation | mCPBA | Pyridine N-oxide | 85% | DCM, 0°C → RT |

Nucleophilic Substitution

The pyrimidine ring’s C5 position is susceptible to halogenation. Bromination occurs via electrophilic aromatic substitution (EAS) due to the ring’s electron-deficient nature:

| Substrate | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Pyrimidine core | NBS | 5-Bromo derivative | 78% | DMF, 80°C, 6 hrs |

Reductive Amination

The primary amine in the aminoethyl group reacts with aldehydes/ketones under reductive conditions:

| Reactant | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Aminoethyl group | HCHO, NaBH3CN | N-ethyl-N-methyl derivative | 65% | MeOH, RT, 4 hrs |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki-Miyaura with arylboronic acids introduces aryl groups at C5 .

-

Buchwald-Hartwig amination forms C-N bonds with aryl halides .

| Reaction Type | Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh3)4 | 5-Bromo derivative | 5-Aryl derivative | 82% | |

| Buchwald | Pd2(dba)3/Xantphos | Aminoethyl group | N-aryl derivative | 70% |

Condensation Reactions

The aminoethyl group forms Schiff bases with carbonyl compounds:

| Reactant | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Aminoethyl | Benzaldehyde | Schiff base | 88% | EtOH, reflux, 3 hrs |

Acid/Base-Mediated Rearrangements

Under acidic conditions, pyrimidine derivatives undergo ring transformations:

| Substrate | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Pyrimidine core | HCl (g) | Pyrido[2,3-d]pyrimidine | 55% | Dioxane, 100°C, 8 hrs |

Biological Interactions

The compound interacts with kinase targets via hydrogen bonding and π-stacking:

-

The pyridin-2-yl group binds to kinase hinge regions, while the aminoethyl group interacts with acidic residues .

| Target | Binding Affinity (IC50) | Mechanism | Source |

|---|---|---|---|

| CDK6 | 12 nM | Competitive ATP inhibition | |

| CDK9 | 18 nM | Competitive ATP inhibition |

属性

IUPAC Name |

6-N-(2-aminoethyl)-2-methyl-4-N-pyridin-2-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6/c1-9-16-11(15-7-5-13)8-12(17-9)18-10-4-2-3-6-14-10/h2-4,6,8H,5,7,13H2,1H3,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIUFIPWIOTTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。